1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine is a chemical compound with the molecular formula C18H22N2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine involves several steps. One common method includes the reaction of 4-methylthiobenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl
Properties
CAS No. |
6326-29-0 |
---|---|
Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfanylmethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2S/c1-16-7-9-18(10-8-16)21-15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
GGCXPCUKYWYNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.